molecular formula C15H21FN2O3 B2479709 4-((3-Fluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid CAS No. 1048005-69-1

4-((3-Fluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid

Cat. No.: B2479709
CAS No.: 1048005-69-1
M. Wt: 296.342
InChI Key: YOQJMLRPOGDSTE-UHFFFAOYSA-N
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Description

4-((3-Fluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid is an organic compound with a complex structure that includes a fluorophenyl group, an amino group, and a butanoic acid backbone

Scientific Research Applications

4-((3-Fluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the fluorophenyl amine derivative, which is then coupled with a butanoic acid derivative under specific reaction conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-((3-Fluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the amino and oxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chlorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
  • 4-((3-Bromophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
  • 4-((3-Methylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid

Uniqueness

4-((3-Fluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it a valuable molecule in various applications.

Properties

IUPAC Name

4-(3-fluoroanilino)-4-oxo-2-(pentylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-2-3-4-8-17-13(15(20)21)10-14(19)18-12-7-5-6-11(16)9-12/h5-7,9,13,17H,2-4,8,10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQJMLRPOGDSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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